

6-Prenylquercetin-3-Me ether CAS number

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Compound of Interest

Compound Name: 6-Prenylquercetin-3-Me ether

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An In-depth Technical Guide to 6-Prenylquercetin-3-Me Ether

CAS Number: 151649-34-2

Introduction

6-Prenylquercetin-3-Me ether, also known as 3-O-Methylgancaonin P, is a prenylated flavonoid.[1] The addition of a lipophilic prenyl group to the core flavonoid structure is a key modification known to enhance biological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects when compared to their non-prenylated precursors.[2][3] This document provides a comprehensive technical overview of **6-Prenylquercetin-3-Me ether**, including its physicochemical properties, potential biological activities based on related compounds, exemplary experimental protocols, and potential signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

6-Prenylquercetin-3-Me ether is a yellow powder.[1] It can be isolated from natural sources such as the roots of Glycyrrhiza uralensis.[4]



Property	Value	Reference
CAS Number	151649-34-2	
Molecular Formula	C21H20O7	-
Molecular Weight	384.384 g/mol	-
Appearance	Yellow powder	-
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	-

Biological Activity (Based on Related Compounds)

While specific quantitative biological data for **6-Prenylquercetin-3-Me ether** is limited in publicly accessible literature, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

The non-prenylated parent compound, quercetin-3-methyl ether, has demonstrated potent anticancer activity. For instance, it has been shown to suppress the formation of breast cancer stem cells by inhibiting the Notch1 and PI3K/Akt signaling pathways. Prenylation generally enhances the cytotoxic effects of flavonoids.

Table 1: Cytotoxicity of Related Prenylated Flavonoids



Compound	Cell Line	IC50 (μM)	Reference
Gancaonin G	SW480	9.84	
Gancaonin N	HL-60	0.42	-
Gancaonin N	SMMC-7721	1.88	-
Gancaonin N	A-549	2.51	-
Gancaonin N	MCF-7	1.95	-
Gancaonin N	SW480	2.06	-
6,8-diprenyleriodictyol	MRC-5	8.0	-
6,8-diprenyleriodictyol	КВ	8.5	-

Anti-inflammatory Activity

Quercetin and its derivatives are well-known for their anti-inflammatory properties. 8-Prenylquercetin has been shown to have stronger anti-inflammatory effects than quercetin by targeting SEK1-JNK1/2 and MEK1-ERK1/2. Quercetin-3-O-methyl ether has also been reported to exhibit potent inhibitory effects on the formation of tumor necrosis factor-alpha $(TNF-\alpha)$.

Antimicrobial Activity

The prenyl group often enhances the antimicrobial activity of flavonoids. Prenylated naringenin and genistein have shown strong activity against both sensitive and resistant strains of Staphylococcus aureus.

Table 2: Antimicrobial Activity of Related Prenylated Flavonoids



Compound	Microorganism	MIC (μg/mL)	Reference
Prenylated Naringenin (Compound 11)	S. aureus (Sensitive)	5	
Prenylated Naringenin (Compound 11)	S. aureus (Resistant)	10	
Prenylated Naringenin (Compound 12)	S. aureus (Sensitive)	25	_
Prenylated Naringenin (Compound 12)	S. aureus (Resistant)	50	_
Prenylated Genistein (Compound 13)	S. aureus (Sensitive)	25	-
Prenylated Genistein (Compound 13)	S. aureus (Resistant)	50	-

Experimental Protocols

The following are exemplary protocols for the synthesis and biological evaluation of **6-Prenylquercetin-3-Me ether**, based on established methods for similar compounds.

Exemplary Synthesis Protocol

The synthesis of **6-Prenylquercetin-3-Me ether** can be envisioned as a two-step process: regioselective methylation of quercetin followed by C-prenylation.

Step 1: Regioselective 3-O-methylation of Quercetin

This protocol is adapted from methods for the alkylation of quercetin.

- Dissolution: Dissolve quercetin (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
- Addition of Base: Add anhydrous potassium carbonate (K2CO3, 1.1 equivalents) to the solution.



- Methylation: Cool the mixture to 0°C and add methyl iodide (CH3I, 1.1 equivalents) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
- Work-up: Pour the reaction mixture into ice-cold water and acidify with 1 M HCl to pH 3-4.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield quercetin-3-Me ether.

Step 2: C6-Prenylation of Quercetin-3-Me Ether

This protocol is based on the prenylation of flavonoids.

- Reaction Setup: To a solution of quercetin-3-Me ether (1 equivalent) in anhydrous ethyl acetate, add anhydrous zinc chloride (ZnCl2, 2 equivalents).
- Addition of Prenylating Agent: Add 3-methyl-2-buten-1-ol (2 equivalents) to the mixture.
- Reaction: Reflux the mixture at 40°C for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate-hexane gradient) to isolate 6-Prenylquercetin-3-Me ether.

Exemplary Cytotoxicity Assay Protocol (MTT Assay)



- Cell Seeding: Seed cancer cells (e.g., SW480, MCF-7) in a 96-well plate at a density of 5 x 10^{^3} cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of 6-Prenylquercetin-3-Me ether (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. Include a vehicle control (DMSO).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Exemplary Anti-inflammatory Assay Protocol (NO Production in Macrophages)

This protocol is based on methods used to assess the anti-inflammatory effects of flavonoids.

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
- Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of **6-Prenylquercetin-3-Me ether** for 1 hour.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 μ g/mL) for 24 hours to induce nitric oxide (NO) production.
- Griess Assay: Collect the cell culture supernatant. Mix 50 μ L of the supernatant with 50 μ L of Griess reagent A and 50 μ L of Griess reagent B.
- Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

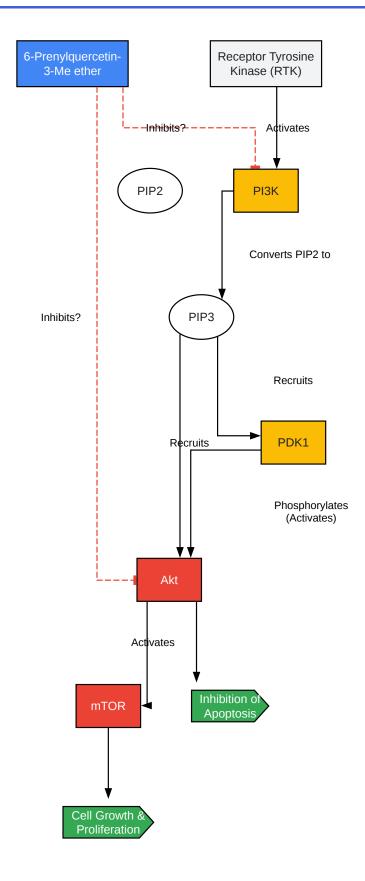


 Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Potential Signaling Pathways and Workflows

Based on the known biological activities of the parent compound, quercetin-3-methyl ether, **6-Prenylquercetin-3-Me ether** may modulate key signaling pathways involved in cancer progression.

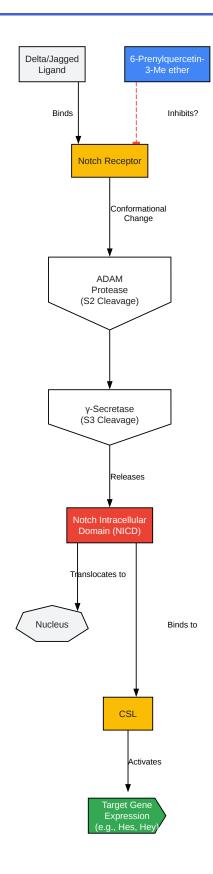




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Caption: Potential inhibition of the PI3K/Akt signaling pathway.

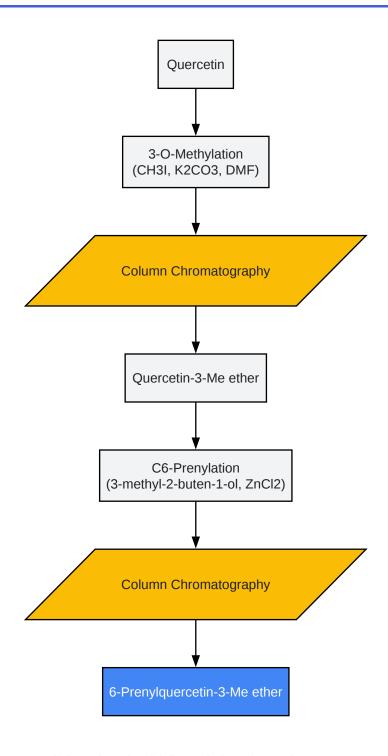




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Caption: Potential inhibition of the Notch signaling pathway.





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Caption: Exemplary two-step synthesis workflow.

Conclusion

6-Prenylquercetin-3-Me ether is a promising natural product for further investigation in drug discovery. The presence of both a prenyl group and a methyl ether on the quercetin scaffold



suggests the potential for enhanced bioavailability and potent biological activities. The information and exemplary protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to quantify its efficacy in various disease models.

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